molecular formula C12H11ClN4O3 B5738086 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide

Cat. No.: B5738086
M. Wt: 294.69 g/mol
InChI Key: QHESUOIOGNWTNQ-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide, also known as CPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. CPN is a member of the benzamide family and has a molecular weight of 304.7 g/mol.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the production of inflammatory cytokines. This compound has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is its potential use in drug development. This compound has been shown to have a variety of pharmacological properties that make it an attractive candidate for the development of new drugs. However, there are also limitations to the use of this compound in lab experiments. This compound has a low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for research on 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide. One area of interest is the development of new drugs based on this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail, as well as its potential use in the treatment of inflammatory diseases. Additionally, there is interest in developing new synthesis methods for this compound that are more efficient and have higher yields.

Synthesis Methods

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitrobenzoic acid with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base. The resulting intermediate is then treated with chloroacetyl chloride to form this compound. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide has been studied extensively for its potential applications in drug development. It has been shown to have antitumor, antifungal, and antibacterial properties. This compound also exhibits anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

2-chloro-N-[(1-methylpyrazol-4-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c1-16-7-8(6-15-16)5-14-12(18)10-3-2-9(17(19)20)4-11(10)13/h2-4,6-7H,5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHESUOIOGNWTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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